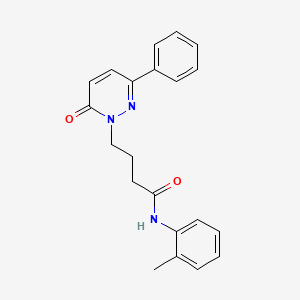

4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(o-tolyl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(o-tolyl)butanamide is a chemical compound that has gained significant attention in scientific research. It is a pyridazinone derivative that exhibits a wide range of biological activities. This compound has been synthesized using different methods and has shown promising results in various scientific applications.

Scientific Research Applications

Heterocyclic Synthesis

Research has shown the utility of related compounds in the synthesis of heterocyclic structures, providing pathways for creating novel fused derivatives like thienopyridines among others. These findings underscore the importance of acetoacetanilides in heterocyclic chemistry, offering a method for synthesizing complex structures that could have various applications, including materials science and pharmaceuticals (Harb, Hussein, & Mousa, 2006).

Photochemical Synthesis

Another study elaborates on the photochemical and thermal synthesis of polypyridine ruthenium(II) complexes containing different monodentate ligands. This research indicates the potential of similar compounds in forming complexes that could be utilized in photochemical applications, suggesting avenues for developing new materials with unique optical properties (Bonnet et al., 2003).

Molecular Docking and Kinetic Mechanisms

Compounds with a similar backbone have been synthesized and evaluated for their potential as tyrosinase and melanin inhibitors through molecular docking, dynamic simulations, and kinetic mechanisms. This demonstrates the compound's relevance in the development of therapeutic agents targeting conditions related to melanin production, showcasing the intersection of synthetic chemistry and biomedical research (Raza et al., 2019).

Novel Complex Synthesis

Research into the synthesis and characterization of molybdenum(VI) dioxo and dioxo-μ-oxo complexes with various ligands points to the role of such compounds in creating materials with potentially unique electronic and optical properties. This kind of study paves the way for advancements in materials science, especially in the development of catalysts and electronic devices (Arzoumanian et al., 2006).

Electrochemical Synthesis of Hydrogen Peroxide

Mesoporous nitrogen-doped carbon derived from compounds similar in structure has shown promise as a highly active, cost-effective, and selective metal-free catalyst for the electrochemical synthesis of hydrogen peroxide. This highlights the potential environmental and industrial applications of such compounds in creating more sustainable and safe methods for hydrogen peroxide production, crucial for various chemical processes (Fellinger et al., 2012).

properties

IUPAC Name |

N-(2-methylphenyl)-4-(6-oxo-3-phenylpyridazin-1-yl)butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2/c1-16-8-5-6-11-18(16)22-20(25)12-7-15-24-21(26)14-13-19(23-24)17-9-3-2-4-10-17/h2-6,8-11,13-14H,7,12,15H2,1H3,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXGCGBYGSPVKPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B2416368.png)

![3-(4-aminophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2416369.png)

![1-Isopropyl-5-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2416371.png)

![N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzo[d]thiazole-6-sulfonamide](/img/structure/B2416374.png)

![N-(4-fluorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2416377.png)

![N-(2-fluorophenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2416378.png)

![tert-Butyl 3-oxa-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate](/img/structure/B2416379.png)

![2-methyl-N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2416380.png)